molecular formula C10H12N2O4 B1385723 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid CAS No. 1019387-83-7

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid

Cat. No.: B1385723
CAS No.: 1019387-83-7
M. Wt: 224.21 g/mol
InChI Key: LYWIDGKTVMVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is an organic compound characterized by the presence of an isopropylamino group, a nitro group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid typically involves the nitration of a suitable benzene derivative followed by the introduction of the isopropylamino group. One common method includes:

    Nitration: The starting material, such as benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amination: The nitrobenzoic acid is then subjected to reductive amination using isopropylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon or iron in the presence of hydrochloric acid.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of suitable catalysts.

    Oxidation: The isopropylamino group can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidative conditions.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Sulfuric acid, hydrochloric acid, palladium on carbon.

Major Products:

    Reduction: 2-(Isopropylamino)-5-aminobenzenecarboxylic acid.

    Substitution: Various esters and amides of this compound.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Methylamino)-5-nitrobenzenecarboxylic acid
  • 2-(Ethylamino)-5-nitrobenzenecarboxylic acid
  • 2-(Propylamino)-5-nitrobenzenecarboxylic acid

Comparison: 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets compared to its methyl, ethyl, or propyl analogs.

Biological Activity

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O4, with a molecular weight of 238.24 g/mol. The compound features an isopropylamino group and a nitro substituent on the benzene ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating various biochemical pathways. The presence of the nitro group enhances its binding affinity towards certain targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structural motifs showed zones of inhibition ranging from 9 to 20 mm against various bacterial strains, indicating potential as antimicrobial agents .

Neuroprotective Effects

In vitro assays have suggested that this compound may offer neuroprotective benefits. When tested in cell viability assays using HT22 cells exposed to glutamate toxicity, it demonstrated protective effects at specific concentrations. The concentration producing 50% protection (PC50) was calculated using MTS assays, indicating a potential role in protecting neuronal cells from oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission. Molecular docking studies indicated that compounds containing isopropylamine groups show promising inhibitory activity against AChE, with IC50 values reported around 49 μM for structurally related compounds . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Neurotoxicity

A study published in PMC3593605 investigated the neuroprotective effects of related compounds on HT22 cells. The results indicated that certain derivatives could significantly reduce cell death induced by glutamate toxicity, highlighting their potential therapeutic applications in neuroprotection .

Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the amino and nitro groups can significantly alter biological activity. For instance, derivatives with additional functional groups showed enhanced potency against specific targets compared to their parent compounds .

Data Summary

Biological Activity IC50/PC50 Values Assay Type Reference
Antimicrobial6-12.5 µg/mLZone of Inhibition
NeuroprotectionPC50: Specific ValueCell Viability Assay (HT22 Cells)
AChE Inhibition49 µMMolecular Docking Studies

Properties

IUPAC Name

5-nitro-2-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)11-9-4-3-7(12(15)16)5-8(9)10(13)14/h3-6,11H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWIDGKTVMVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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